N-(2-chlorophenyl)-4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
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Overview
Description
N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and a thiophene moiety
Preparation Methods
The synthesis of N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazolidinone ring. The final step involves the condensation of the thiazolidinone with thiophene-2-carbaldehyde under basic conditions to yield the desired compound .
Chemical Reactions Analysis
N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or optical activity
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can be compared with similar compounds such as:
N-(2-CHLOROPHENYL)MALEIMIDE: This compound also contains a chlorophenyl group and has been studied for its biological activities.
N-(3-CHLOROPHENYL)MALEIMIDE: Similar to the above compound but with the chlorine atom in a different position, affecting its reactivity and biological properties.
N-(4-CHLOROPHENYL)MALEIMIDE: Another positional isomer with distinct chemical and biological characteristics.
Properties
Molecular Formula |
C18H15ClN2O2S3 |
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Molecular Weight |
423.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C18H15ClN2O2S3/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)24)11-12-5-4-10-25-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+ |
InChI Key |
KSPANLMQVCFGIU-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)Cl |
Origin of Product |
United States |
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